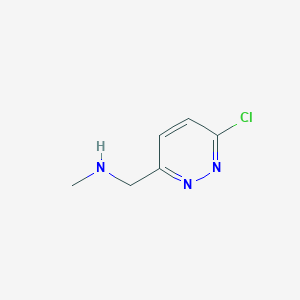

(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

Description

Historical Context of Pyridazine (B1198779) Derivatives in Contemporary Chemical Research

The first synthesis of a substituted pyridazine was accomplished by Emil Fischer in 1886, followed by the synthesis of the unsubstituted parent pyridazine by Taüber nine years later. liberty.eduwikipedia.org Since these initial discoveries, pyridazine derivatives have become integral to medicinal chemistry. researchgate.net Historically, their development has been linked to the search for new drugs, with compounds like minaprine, an antidepressant, being one of the earlier examples of a pyridazine-containing drug approved for use. nih.gov The versatility of the pyridazine ring has led to its incorporation into a wide range of therapeutic agents, including those with anti-hypertensive, anti-viral, and anti-cancer properties. nih.gov The ongoing exploration of pyridazine chemistry is driven by the need for new molecules with improved efficacy and novel mechanisms of action. researchgate.netresearchgate.net

Fundamental Structural Characteristics and Electronic Properties of Pyridazine Ring Systems

The pyridazine ring is a six-membered aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. liberty.edu This arrangement has profound effects on the ring's electronic properties. The nitrogen atoms are more electronegative than carbon, leading to a π-electron deficient system. liberty.edu This electron deficiency influences the molecule's reactivity, stability, and intermolecular interactions. taylorfrancis.com

Key properties of the pyridazine ring include:

Aromaticity : While aromatic, pyridazine is less aromatic than benzene, with a calculated aromaticity index (IA) of 79 compared to benzene's 100. nih.gov This reduced aromaticity affects its chemical behavior. taylorfrancis.com

Dipole Moment : Pyridazine possesses the largest dipole moment among the three diazine isomers (pyridazine, pyrimidine (B1678525), and pyrazine), which enhances its polarity. nih.gov

Hydrogen Bonding : The two adjacent nitrogen atoms act as robust hydrogen bond acceptors, a crucial feature for molecular recognition and drug-target interactions. nih.gov

Reactivity : The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. taylorfrancis.com Substituents can significantly modulate this reactivity. For instance, a chlorine atom, as in (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, provides a reactive site for nucleophilic substitution, allowing for further chemical modification. iau.irresearchgate.net

Table 1: Physicochemical Properties of Pyridazine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H4N2 | wikipedia.org |

| Molar Mass | 80.090 g·mol−1 | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 208 °C | wikipedia.org |

| Dipole Moment | ~3.9 - 4.1 D | nih.gov |

Rationale for the Academic Investigation of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

The specific compound, (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, is of academic interest primarily as a versatile chemical intermediate. Its structure combines several key features that make it a valuable building block in synthetic chemistry.

The rationale for its investigation includes:

Bifunctional Nature : The molecule possesses two key reactive sites: the chloro-substituent on the pyridazine ring and the methylamino group on the side chain. The chlorine at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. acs.orgjofamericanscience.org

Scaffold for Library Synthesis : Its structure serves as a template for creating libraries of more complex molecules. By reacting the chloro group with different nucleophiles, researchers can systematically generate a series of related compounds for screening in drug discovery programs or for developing new materials. researchgate.net

Mimicking Biological Structures : The pyridazine core can act as a bioisostere for other aromatic rings like phenyl or pyridine (B92270), offering a different profile in terms of polarity, lipophilicity, and hydrogen bonding capacity. nih.gov This makes it a valuable tool for optimizing the properties of lead compounds in medicinal chemistry.

Table 2: Properties of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

| Property | Value |

|---|---|

| CAS Number | 871826-15-2 |

| Molecular Formula | C6H8ClN3 |

| Molecular Weight | 157.60 g/mol |

The synthesis of related structures often starts from commercially available precursors like 3,6-dichloropyridazine (B152260). iau.irgoogle.comgoogle.com This starting material can undergo sequential reactions, such as nucleophilic substitution with different amines, to generate a diverse range of derivatives. jofamericanscience.org The synthesis of N-(6-chloro-3-pyridylmethyl)-methylamine, a closely related pyridine analog, involves the reaction of 2-chloro-5-chloromethylpyridine with methylamine (B109427), highlighting a common synthetic strategy for this class of compounds. google.com

Overview of Current Research Trends and Unexplored Areas in Pyridazine Chemistry

Current research in pyridazine chemistry is vibrant and multifaceted, with significant efforts directed towards several key areas:

Medicinal Chemistry : A primary focus is the development of new therapeutic agents. Pyridazine derivatives are being investigated for a broad spectrum of biological activities, including as anticancer, antiviral, and antimicrobial agents. nih.govresearchgate.netrsc.org Recent approvals of pyridazine-containing drugs like relugolix (B1679264) and deucravacitinib (B606291) have further spurred interest in this scaffold. researchgate.net

Materials Science : The unique electronic and structural properties of pyridazines are being harnessed in the development of new materials. Their planar structure can promote π–π stacking interactions, leading to materials with high crystal packing densities. rsc.org This is particularly relevant in the field of high-energy-density materials. rsc.org They are also being explored for use in organic light-emitting diodes (OLEDs). liberty.edu

Synthetic Methodology : There is ongoing research into developing more efficient and environmentally friendly methods for synthesizing and functionalizing pyridazine rings. researchgate.net This includes novel catalytic methods and skeletal editing techniques that can, for example, convert pyridines directly into pyridazines. nih.gov

Unexplored areas in pyridazine chemistry represent exciting frontiers for future research. While much work has focused on substitution at the 3 and 6 positions, the functionalization of the 4 and 5 positions is less explored and could lead to novel structures with unique properties. Furthermore, the development of pyridazine-based ligands for catalysis and the exploration of their role in supramolecular chemistry are areas with significant potential for growth. researchgate.net The continued investigation of this versatile heterocycle is poised to yield further innovations across the chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-8-4-5-2-3-6(7)10-9-5/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJELPEWENZDCAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401263552 | |

| Record name | 3-Pyridazinemethanamine, 6-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353972-21-0 | |

| Record name | 3-Pyridazinemethanamine, 6-chloro-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353972-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridazinemethanamine, 6-chloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401263552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro Pyridazin 3 Ylmethyl Methyl Amine

Retrosynthetic Analysis and Strategic Disconnections for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

A retrosynthetic analysis of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine identifies several key disconnections that form the basis for potential synthetic routes. The most logical disconnections are:

C-N Bond Disconnection: The bond between the nitrogen atom and the methyl group can be disconnected, leading to the primary amine, (6-chloropyridazin-3-yl)methanamine, and a methylating agent. This suggests a final methylation step in the forward synthesis.

C-C Bond Disconnection: The bond between the pyridazine (B1198779) ring and the aminomethyl group can be broken. This points to precursors such as a 3-halomethyl-6-chloropyridazine and methylamine (B109427), or 6-chloropyridazine-3-carbaldehyde (B1344147) and methylamine via a reductive amination pathway.

N-C (Ring) Disconnection: Further disconnection of the pyridazine ring itself can lead back to simpler, acyclic precursors, although this is generally a less common approach for substituted pyridazines when precursors like 3,6-dichloropyridazine (B152260) are commercially available. nbinno.comgoogle.com

These disconnections suggest that the synthesis is likely to proceed through key intermediates such as 3-amino-6-chloropyridazine (B20888) or 6-chloropyridazine-3-carbaldehyde. nbinno.comgoogle.com

Development and Optimization of Novel Synthetic Pathways to (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

Based on the retrosynthetic analysis, several synthetic pathways can be devised. These range from multi-step sequences that allow for careful control over each transformation to more direct one-pot approaches that offer increased efficiency.

A common multi-step approach would likely commence with a readily available starting material such as 3,6-dichloropyridazine. A plausible reaction sequence is as follows:

Selective Amination: 3,6-dichloropyridazine can be selectively aminated to produce 3-amino-6-chloropyridazine. This reaction is typically carried out using ammonia in a suitable solvent at elevated temperatures. nbinno.comgoogle.com The use of water-soluble polyethers as catalysts can enhance the efficiency of this step. nbinno.comgoogle.com

Conversion to a Halomethyl Intermediate: The amino group of 3-amino-6-chloropyridazine can be transformed into a halomethyl group. This can be achieved through a Sandmeyer-type reaction, for instance, by diazotization of the amino group followed by reaction with a suitable source of formaldehyde and a hydrogen halide.

Nucleophilic Substitution: The resulting 3-(halomethyl)-6-chloropyridazine can then undergo nucleophilic substitution with methylamine to yield the target compound.

A convergent strategy could involve the synthesis of a methylaminomethyl synthon which is then coupled to a suitable 6-chloropyridazine derivative, potentially through a cross-coupling reaction.

A more direct and efficient route to (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is through a one-pot reductive amination. This approach would involve the reaction of 6-chloropyridazine-3-carbaldehyde with methylamine in the presence of a suitable reducing agent.

The key steps in this one-pot synthesis are:

Imine Formation: The aldehyde reacts with methylamine to form an intermediate imine.

Reduction: The imine is then reduced in situ to the final secondary amine.

Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). researchgate.net Catalytic hydrogenation can also be employed. nih.gov This method is often preferred due to its operational simplicity and generally good yields.

Exploration of Catalytic Systems and Reagent Optimization for Enhanced Yield and Selectivity

The efficiency of the synthetic pathways to (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine can be significantly improved through the careful selection and optimization of catalytic systems and reaction conditions.

For synthetic steps involving transition metal catalysis, such as a potential Suzuki or Buchwald-Hartwig cross-coupling to introduce the methylaminomethyl group, the choice of ligand and metal catalyst is crucial. Different phosphine-based ligands, for example, can be screened to optimize the yield and selectivity of the coupling reaction.

In the context of reductive amination, various catalysts can be explored. While borohydride reagents are common, metal-based catalysts can offer milder reaction conditions and improved chemoselectivity. For instance, catalysts based on ruthenium, rhodium, or iridium can be effective for the catalytic hydrogenation of the intermediate imine.

Below is a hypothetical data table illustrating the screening of different reducing agents for the reductive amination of 6-chloropyridazine-3-carbaldehyde with methylamine.

Table 1: Screening of Reducing Agents for Reductive Amination

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 12 | 75 |

| 2 | NaBH₃CN | Methanol (pH 6) | 25 | 12 | 82 |

| 3 | NaBH(OAc)₃ | Dichloromethane | 25 | 8 | 88 |

The choice of solvent, reaction temperature, and reaction time are critical parameters that must be optimized to maximize the yield and purity of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine.

Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates and equilibria. For instance, in the nucleophilic substitution of a 3-(halomethyl)-6-chloropyridazine with methylamine, a polar aprotic solvent like DMF or DMSO may be preferred to facilitate the SN2 reaction. For reductive amination, the choice of solvent depends on the reducing agent used; alcohols are common for borohydride reductions, while aprotic solvents are often used with sodium triacetoxyborohydride.

Temperature Control: Reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. Therefore, an optimal temperature must be determined experimentally.

Reaction Kinetics: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum conversion without significant product degradation.

The following interactive table presents hypothetical data on the effect of solvent and temperature on the yield of the nucleophilic substitution reaction between 3-(chloromethyl)-6-chloropyridazine and methylamine.

Table 2: Optimization of Nucleophilic Substitution Conditions

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | 50 | 24 | 65 |

| 2 | DMF | 50 | 24 | 78 |

| 3 | DMSO | 50 | 24 | 85 |

Mechanistic Elucidation of Key Synthetic Steps Involved in the Formation of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

The key bond-forming step in the proposed synthesis of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is the nucleophilic substitution of the chlorine atom in 3-(chloromethyl)-6-chloropyridazine by methylamine. A detailed mechanistic understanding of this step is crucial for optimizing reaction conditions and predicting potential side products. Based on the nature of the substrate (a primary alkyl halide) and the nucleophile (a primary amine), this reaction is expected to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comlibretexts.org

Identification of Reaction Intermediates and Transition States

The SN2 reaction is a concerted, single-step process, meaning that bond formation and bond breaking occur simultaneously. masterorganicchemistry.comchemistrysteps.com Consequently, there are no discrete reaction intermediates in this mechanistic pathway. Instead, the reaction proceeds through a high-energy transition state.

Transition State:

The transition state for the reaction between 3-(chloromethyl)-6-chloropyridazine and methylamine is a highly organized molecular arrangement where the nucleophilic nitrogen atom of methylamine is partially bonded to the electrophilic methylene (B1212753) carbon, while the carbon-chlorine bond is partially broken. youtube.com In this pentacoordinate carbon center, the incoming methylamine and the departing chloride ion are positioned on opposite sides of the carbon atom, in a trigonal bipyramidal geometry. masterorganicchemistry.com The three non-reacting groups (the two hydrogen atoms and the pyridazine ring) lie in a plane perpendicular to the axis of the incoming nucleophile and the leaving group.

The partial negative charge is distributed between the incoming nucleophile and the leaving group in the transition state. The pyridazine ring, being an electron-withdrawing group, can help to stabilize this transition state by delocalizing some of the electron density.

The energy profile of this SN2 reaction would show a single peak corresponding to this transition state, connecting the reactants and the products.

| Feature | Description |

|---|---|

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) |

| Key Step | Concerted backside attack of methylamine on the chloromethyl group |

| Intermediate | None |

| Transition State | Pentacoordinate carbon with partial bonds to both the incoming methylamine and the outgoing chloride ion |

| Geometry of Transition State | Trigonal bipyramidal |

Stereochemical Considerations in Synthetic Route Design

Although the final product, (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, is not a chiral molecule, stereochemical principles are still relevant when considering the reaction mechanism. The methylene carbon of the 3-(chloromethyl) group in the starting material, 3-(chloromethyl)-6-chloropyridazine, is a prochiral center. libretexts.orglibretexts.org This means that while it is not a stereocenter itself, it would become one if one of its two attached hydrogen atoms were replaced by a different substituent.

The SN2 mechanism is known to proceed with a specific stereochemical outcome: inversion of configuration at the electrophilic carbon center. byjus.comlibretexts.org This phenomenon is often referred to as a Walden inversion. masterorganicchemistry.com In the context of this specific reaction, if we were to isotopically label one of the hydrogen atoms on the chloromethyl group (for example, by replacing it with deuterium), the starting material would become chiral. The subsequent SN2 reaction with methylamine would then lead to a product with the opposite stereochemical configuration at that carbon center.

This backside attack of the nucleophile is a fundamental characteristic of the SN2 mechanism. masterorganicchemistry.com The lone pair of electrons on the methylamine nitrogen attacks the antibonding σ* orbital of the C-Cl bond, which is located on the side of the carbon atom opposite to the chlorine atom. This orbital overlap facilitates the simultaneous formation of the new C-N bond and the breaking of the C-Cl bond.

Therefore, even though the final product is achiral, understanding the stereospecific nature of the SN2 reaction is crucial for a complete mechanistic picture. It confirms that the reaction follows a well-defined and predictable pathway. In the design of synthetic routes for more complex pyridazine derivatives where chirality might be a factor, this inherent stereospecificity of the SN2 reaction would be a critical consideration.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro Pyridazin 3 Ylmethyl Methyl Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring System

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which significantly deactivates it towards electrophilic aromatic substitution. Such reactions are generally difficult and require harsh conditions, often leading to low yields.

Conversely, the electron-poor nature of the pyridazine core makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C-6 position is the primary site for nucleophilic attack. This reactivity is well-documented for related 6-chloropyridazine derivatives. For instance, the synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) proceeds via a regioselective SNAr reaction where one chlorine atom is displaced by ammonia. google.comchemicalbook.com This transformation highlights the enhanced reactivity of the halogen on the pyridazine ring towards nucleophiles. In the case of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, the C-6 chlorine can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of functionalized pyridazine derivatives. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the ring nitrogen atoms.

Reactions Involving the Chloromethyl and Methylamine (B109427) Functional Groups

The side chains of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine offer additional sites for chemical modification. The methylamine group is a secondary amine and exhibits typical nucleophilic character. It can undergo reactions such as acylation, alkylation, and sulfonylation. For example, similar exocyclic amines on the pyridazine core have been shown to react with alkylating agents like bromoacetic acid derivatives. google.com

The chloromethyl group at the C-3 position is also a reactive site. Although the chlorine atom on the pyridazine ring is more susceptible to SNAr, the chloromethyl group can participate in nucleophilic substitution reactions (SN2 type), especially with softer nucleophiles or under conditions that favor SN2 kinetics. The relative reactivity of the C6-Cl versus the chloromethyl group introduces a chemoselectivity challenge that can be controlled by the choice of nucleophile and reaction conditions.

Oxidation-Reduction Chemistry of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

The pyridazine ring system and its side chains can undergo various oxidation and reduction reactions. The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids. These N-oxides can, in turn, modify the reactivity of the ring system.

The N-methyl group on the side chain can also be a site for oxidation. Studies on the oxidation of similar N-methyl-N-formylhydrazine compounds have shown that metabolism can lead to the formation of radical intermediates. nih.gov Chemical oxidation of the methylamine moiety in (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine could potentially proceed through similar pathways, leading to formyl derivatives or demethylation. nih.gov

Reduction reactions can also be performed. Catalytic hydrogenation can lead to dehalogenation, removing the chlorine atom from the C-6 position to yield the corresponding pyridazine derivative. The choice of catalyst and reaction conditions would be crucial to selectively reduce the chloro group without affecting the pyridazine ring itself.

Cycloaddition and Rearrangement Processes Involving the Pyridazine Core

The pyridazine ring, as an electron-deficient diene, can participate in inverse-electron-demand Diels-Alder reactions ([4+2] cycloadditions) with electron-rich dienophiles. nih.gov This type of reaction typically results in the formation of a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, often with the extrusion of molecular nitrogen (N₂), to form a new carbocyclic or heterocyclic ring.

Furthermore, pyridazinium ylides, which can be generated from pyridazine derivatives, are known to undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.gov These reactions are highly regioselective and provide a powerful method for the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines. nih.gov While specific examples involving (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine are not extensively documented, the general reactivity of the pyridazine core suggests its potential to engage in such cycloaddition processes.

Investigation of Chemo-, Regio-, and Stereoselectivity in Transformations of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

The presence of multiple reactive sites in (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine makes selectivity a key consideration in its chemical transformations.

Chemoselectivity : The molecule possesses three main reactive sites for nucleophilic attack: the C-6 carbon of the pyridazine ring, the carbon of the chloromethyl group, and the nitrogen of the methylamine group. The outcome of a reaction often depends on the nature of the reagent used. For instance, strong, hard nucleophiles under SNAr conditions will preferentially attack the C-6 position. Acylating or alkylating agents will typically react with the more nucleophilic methylamine nitrogen.

Regioselectivity : In reactions involving the pyridazine ring, regioselectivity is a critical factor. Nucleophilic aromatic substitution occurs selectively at the C-6 position over the other ring positions due to the activating effect of the chlorine atom. google.com In metal-catalyzed cross-coupling reactions, the reaction will also occur exclusively at the C-6 position where the halogen is located. For di-substituted pyridazines, the choice of catalyst and ligand can sometimes influence which position reacts, as seen in the Sonogashira coupling of diiodopurines. elsevierpure.com

Stereoselectivity : For the parent molecule, there are no chiral centers. However, reactions involving the side chains could potentially create stereocenters, and the principles of stereoselective synthesis would apply.

Metal-Catalyzed Cross-Coupling and Other Functionalization Reactions

The chlorine atom at the C-6 position of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling : This reaction allows for the formation of a C-C bond by coupling the 6-chloropyridazine derivative with an organoboron compound, typically a boronic acid or ester. This method has been successfully applied to synthesize 6-arylpyridazines from 6-chloropyridazines, demonstrating its utility for functionalizing this position. researchgate.netnih.govresearchgate.net

Sonogashira Coupling : The Sonogashira reaction couples the C-6 position with a terminal alkyne, creating a C(sp²)-C(sp) bond. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and is highly effective for the alkynylation of chloropyridazines. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is used to form C-N bonds by coupling the aryl chloride with an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This allows for the introduction of a wide variety of primary and secondary amines at the C-6 position, replacing the chlorine atom. researchgate.netrsc.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

The following table summarizes typical conditions for these cross-coupling reactions on related 6-chloropyridazine substrates.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki Coupling | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| Suzuki Coupling | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 22-65 | researchgate.net |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | High | organic-chemistry.org |

| Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | High | wikipedia.org |

Structural Elucidation and Advanced Spectroscopic Characterization Techniques Applied to 6 Chloro Pyridazin 3 Ylmethyl Methyl Amine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structure Confirmation

No published 1H NMR or 13C NMR data for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is available. Consequently, an interpretation of its high-resolution spectra and an analysis of its two-dimensional NMR experiments cannot be conducted.

High-Resolution 1H NMR and 13C NMR Data Interpretation

Data not available.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Data not available.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Detailed mass spectrometry analyses, including high-resolution mass spectrometry for elemental composition and tandem mass spectrometry for structural fragment identification, have not been published for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Data not available.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Data not available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Fingerprinting and Molecular Vibrations

There are no publicly accessible Infrared (IR) or Raman spectra for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine. Therefore, an analysis of its functional group fingerprints and molecular vibrations cannot be provided.

X-ray Crystallography for Definitive Solid-State Structural Determination

Hypothetical X-ray Crystallographic Data for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Information regarding the synthesis of chiral derivatives of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine and their subsequent analysis by chiroptical spectroscopy, such as Circular Dichroism (CD), is not present in the reviewed scientific literature. Chiroptical spectroscopy is essential for determining the absolute configuration of chiral molecules. Should chiral derivatives of this compound be synthesized in the future, CD spectroscopy could be employed to elucidate their stereochemistry. A potential data table that would be generated from such a study is outlined below.

Hypothetical Circular Dichroism Data for a Chiral Derivative of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Table of Compounds Mentioned

| Compound Name |

|---|

| (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine |

Computational and Theoretical Studies of 6 Chloro Pyridazin 3 Ylmethyl Methyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules. For (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, these methods provide fundamental insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Frontier Orbitals

For 3-chloro-6-methoxypyridazine (B157567), DFT calculations using the B3LYP functional and 6-311G(d,p) basis set have been employed to optimize the molecular geometry. nih.gov It is expected that the pyridazine (B1198779) ring in (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine would also adopt a planar conformation, with bond lengths and angles influenced by the electronic effects of the chloro, methyl, and aminomethyl substituents. The chlorine atom at the C6 position is anticipated to act as an electron-withdrawing group, while the aminomethyl group at the C3 position would exhibit more complex electronic behavior, capable of both inductive and mesomeric effects.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack. For pyridazine derivatives, the HOMO is typically characterized by significant contributions from the nitrogen lone pairs and the π-system of the ring, while the LUMO is a π* orbital. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Predicted Frontier Orbital Energies for a Related Pyridazine Derivative (3-chloro-6-methoxypyridazine) nih.gov

| Orbital | Energy (eV) |

| HOMO | -7.24 |

| LUMO | -1.58 |

| HOMO-LUMO Gap | 5.66 |

Data is for 3-chloro-6-methoxypyridazine as a proxy for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine.

The substitution of the methoxy (B1213986) group with a methylaminomethyl group is expected to influence the frontier orbital energies. The amine functionality would likely raise the HOMO energy, potentially making the molecule more susceptible to oxidation and electrophilic attack.

Ab Initio Methods for High-Accuracy Energy Calculations

For more precise energy calculations, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than standard DFT methods, albeit at a greater computational expense.

While specific high-accuracy ab initio energy calculations for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine are not documented, such calculations on simpler pyridazine derivatives have been performed to benchmark the accuracy of other methods and to provide reliable thermochemical data. nih.govnih.gov These high-level calculations are essential for obtaining accurate heats of formation, reaction energies, and activation barriers, which are critical for a thorough understanding of the molecule's thermodynamic and kinetic properties.

Conformational Analysis and Potential Energy Surface Mapping

The presence of a flexible side chain, the methylaminomethyl group, in (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine necessitates a detailed conformational analysis. The rotation around the C-C and C-N single bonds in this side chain will lead to various conformers with different energies.

Theoretical Prediction of Spectroscopic Properties (NMR chemical shifts, IR frequencies)

Computational methods can provide valuable predictions of spectroscopic data, which can aid in the identification and characterization of new compounds.

For (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies can be performed. DFT methods, such as GIAO (Gauge-Independent Atomic Orbital), are commonly used for predicting NMR spectra and have shown good agreement with experimental data for related heterocyclic systems. nih.govnih.govresearchgate.net

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for a Related Pyridazine Derivative (3-chloro-6-methoxypyridazine) nih.gov

| Atom | Calculated Chemical Shift (ppm) |

| C3 | 159.2 |

| C4 | 122.5 |

| C5 | 120.8 |

| C6 | 148.7 |

| H4 | 7.45 |

| H5 | 7.12 |

Data is for 3-chloro-6-methoxypyridazine as a proxy for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine.

For (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, the chemical shifts of the pyridazine ring protons and carbons would be influenced by the electron-withdrawing chlorine atom and the aminomethyl substituent. The protons and carbons of the flexible side chain would exhibit chemical shifts characteristic of alkylamines.

Similarly, the theoretical IR spectrum can be calculated by computing the harmonic vibrational frequencies. core.ac.ukresearchgate.net These calculated frequencies are often scaled to better match experimental values. The IR spectrum of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine would be expected to show characteristic bands for the C-H stretching of the aromatic ring and the alkyl groups, C=N and C=C stretching vibrations of the pyridazine ring, N-H stretching and bending of the secondary amine, and the C-Cl stretching vibration.

Computational Modeling of Reaction Pathways and Transition State Analysis

Computational modeling can be employed to investigate the potential reaction pathways involving (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine. This includes studying the mechanisms of its synthesis and its potential chemical transformations. By locating the transition states and calculating the activation energies, the feasibility and selectivity of different reactions can be predicted. ovid.comsmu.edu

Possible reactions for this molecule could involve nucleophilic substitution of the chlorine atom, reactions at the nitrogen atoms of the pyridazine ring, or reactions involving the secondary amine in the side chain. For instance, the chlorine atom at the 6-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridazine ring. Computational studies could model the reaction with various nucleophiles to predict the reaction rates and outcomes. Transition state theory can be applied to the calculated potential energy surfaces to determine reaction rate constants.

In Silico Exploration of Intermolecular Interactions (e.g., hydrogen bonding, pi-stacking)

The intermolecular interactions of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine are critical for understanding its properties in the solid state and its potential interactions with biological targets. In silico methods can be used to explore these non-covalent interactions. mdpi.comnih.govnih.govmdpi.comjchr.org

The pyridazine ring, being electron-deficient, can participate in π-π stacking interactions with other aromatic systems. nih.gov The nitrogen atoms of the pyridazine ring and the secondary amine in the side chain can act as hydrogen bond acceptors, while the N-H proton of the amine can act as a hydrogen bond donor. These hydrogen bonding capabilities suggest that the molecule could form extensive networks in the solid state or interact specifically with biological macromolecules.

Molecular docking simulations could be used to predict the binding mode of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine within the active site of a protein, providing insights into its potential biological activity. nih.gov These simulations would take into account the various intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces, to determine the most favorable binding orientation and affinity.

Chemoinformatic Analysis of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine within Chemical Space

Chemoinformatic analysis provides a theoretical framework for situating a molecule within the vast landscape of known chemical structures, often referred to as "chemical space." This analysis relies on the calculation of various molecular descriptors and physicochemical properties to predict a compound's behavior, potential for biological activity, and similarity to other known molecules. For (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine, this analysis helps in understanding its characteristics based on its constituent parts: a chlorinated pyridazine ring, a flexible methylene (B1212753) linker, and a secondary amine.

The specific substitutions on the pyridazine core in (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine further define its chemical identity. The chlorine atom at the 6-position influences the molecule's electronic distribution and lipophilicity. The methyl-amine group attached via a methylene bridge at the 3-position adds a basic center and potential hydrogen bond donor capability, which can significantly impact its solubility and binding properties.

Predicted physicochemical properties for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine provide a quantitative basis for its chemoinformatic profile. These computed values help in comparing it with other compounds and in predicting its behavior in various chemical and biological systems.

Table 1: Predicted Physicochemical Properties of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

| Property | Predicted Value | Reference |

| Molecular Formula | C₆H₈ClN₃ | nih.gov |

| Molecular Weight | 157.60 g/mol | nih.gov |

| Boiling Point | 323.5 ± 27.0 °C | nih.gov |

| pKa | 7.15 ± 0.29 | nih.gov |

To understand the contribution of the core scaffold, a comparison of the parent pyridazine molecule with its isomers, pyrimidine (B1678525) and pyrazine, is useful. The arrangement of the nitrogen atoms significantly alters the molecule's electronic properties, particularly the dipole moment. nih.gov

Table 2: Comparison of Computed Properties for Diazine Isomers

| Property | Pyridazine | Pyrimidine | Pyrazine |

| Molecular Formula | C₄H₄N₂ | C₄H₄N₂ | C₄H₄N₂ |

| Molecular Weight | 80.09 g/mol | 80.09 g/mol | 80.09 g/mol |

| Dipole Moment | ~4.0 D | ~2.3 D | 0 D |

| XLogP3-AA | 0.3 | 0.1 | -0.2 |

Data sourced from PubChem and other computational chemistry resources.

The analysis of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine within chemical space suggests it is a polar molecule with multiple hydrogen bonding sites. Its structural motifs are common in medicinal chemistry, indicating its potential placement within regions of chemical space occupied by biologically active compounds. nih.govnih.gov Computational and theoretical studies on related pyridazine derivatives often focus on their potential as inhibitors or modulators of various biological targets, leveraging the unique electronic and steric properties of the pyridazine scaffold. nih.govnih.gov

Synthesis and Exploration of Derivatives and Analogues of 6 Chloro Pyridazin 3 Ylmethyl Methyl Amine

Rational Design Principles for Structural Diversification of Pyridazine (B1198779) Scaffolds Based on (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

The structural diversification of the (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine scaffold is guided by established principles in medicinal chemistry and materials science to modulate its physicochemical and biological properties. The pyridazine ring is known for its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bonding, which can be crucial for molecular recognition at biological targets. liberty.edu

The design of new derivatives often involves a strategy of scaffold hopping, where the pyridazine core is used as a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine (B92270) rings, to improve properties like solubility, metabolic stability, or to explore new intellectual property space. nih.govorganic-chemistry.org For instance, the inherent polarity of the pyridazine ring can be advantageous in drug design to reduce lipophilicity and potentially mitigate off-target effects. liberty.edu

Furthermore, the substituents on the pyridazine ring of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine offer multiple vectors for diversification. The chlorine atom at the 6-position is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution reactions. The secondary amine provides a site for derivatization to amides, sulfonamides, or tertiary amines, allowing for the modulation of basicity, hydrogen bonding capacity, and steric bulk. These modifications are often guided by computational modeling and structure-activity relationship (SAR) studies to optimize interactions with a target protein or to tune the properties of a material. nih.gov The design strategy may also involve hybridization, combining the pyridazine core with other pharmacologically active moieties to create hybrid molecules with dual or enhanced activity. nih.gov

Targeted Functional Group Modifications and Substituent Effects on Reactivity

The reactivity of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is primarily influenced by the electron-deficient nature of the pyridazine ring and the presence of the chloro and methylamino-methyl substituents. These features allow for a variety of targeted functional group modifications.

Amine Group Derivatization (e.g., amide formation, quaternization)

The secondary amine in (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is a nucleophilic center that can readily undergo a variety of derivatization reactions.

Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids in the presence of coupling agents can yield a diverse library of amides. This transformation is fundamental in medicinal chemistry for introducing a vast array of functional groups and for mimicking peptide bonds.

Table 1: Illustrative Amide Derivatives of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-(6-chloropyridazin-3-ylmethyl)-N-methylacetamide |

| Benzoyl chloride | N-(6-chloropyridazin-3-ylmethyl)-N-methylbenzamide |

Quaternization: The nitrogen atom of the amine can be quaternized by reaction with alkyl halides. This modification introduces a permanent positive charge, which can be useful for modulating solubility or for creating ionic liquids. Quaternization of diazines like pyridazine with alkyl halides is a well-established reaction. clockss.org

Table 2: Illustrative Quaternary Ammonium Salts

| Alkylating Agent | Product |

|---|---|

| Methyl iodide | (6-chloropyridazin-3-ylmethyl)dimethyl(methyl)ammonium iodide |

Halogen Manipulation and Introduction of Other Heteroatoms

The chlorine atom at the 6-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of pyridazine chemistry, allowing for the introduction of a wide variety of substituents. The electron-withdrawing nature of the two adjacent nitrogen atoms facilitates this reaction.

Nucleophilic Substitution: A range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. This allows for the synthesis of derivatives with diverse electronic and steric properties. For example, reaction with various amines can lead to the formation of 3,6-disubstituted pyridazines, which are common scaffolds in drug discovery. A patent for a related compound demonstrates the reaction of a 6-chloropyridazine derivative with amines at elevated temperatures.

Table 3: Illustrative Nucleophilic Substitution Reactions

| Nucleophile | Product |

|---|---|

| Aniline | N-methyl-N'-(6-phenylamino-pyridazin-3-ylmethyl)amine |

| Sodium methoxide | (6-Methoxy-pyridazin-3-ylmethyl)-methyl-amine |

The introduction of other heteroatoms can be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, although these are more commonly performed on brominated or iodinated pyridazines.

Modifications on the Pyridazine Ring (e.g., ring expansion/contraction, annulation)

Modifications of the pyridazine ring itself are less common but can lead to novel heterocyclic systems. Ring transformation reactions of pyridazines have been reported, often under specific conditions and with particular substrates. For instance, reactions of halo-substituted fused pyridazines with ynamines can lead to N-N bond cleavage and the formation of substituted pyridines. clockss.org While not directly applicable to (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine without further functionalization, this illustrates the potential for ring system alteration.

Annulation reactions, where a new ring is fused to the pyridazine core, can be achieved by first introducing appropriate functional groups. For example, if a vicinal amino and cyano group were present on the pyridazine ring, they could serve as precursors for the construction of a fused pyrimidine (B1678525) or other heterocyclic ring.

Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Separation Strategies

The introduction of chirality into derivatives of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine can be achieved through several strategies. One approach is the use of chiral acylating agents or chiral nucleophiles in the derivatization of the amine or the chloro-substituent, respectively. For example, reaction with a chiral carboxylic acid would lead to a diastereomeric mixture of amides that could potentially be separated by chromatography.

Alternatively, a prochiral center could be introduced, followed by an asymmetric transformation. For instance, if the methyl group on the nitrogen were replaced with a hydrogen, subsequent reductive amination with a chiral aldehyde could introduce a stereocenter.

Once a racemic or diastereomeric mixture of chiral derivatives is synthesized, enantiomeric separation can be achieved using chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are widely used for the separation of enantiomers of various drug molecules, including heterocyclic compounds. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving enantiomers of pyridazinone derivatives and other chiral amines. nih.govmdpi.com

Table 4: General Parameters for Chiral HPLC Separation of Pyridazine Derivatives

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | e.g., Amylose or Cellulose-based CSPs nih.govnih.gov |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol, ethanol) nih.gov |

Investigation of Pyridazine-Containing Polymeric or Supramolecular Architectures

The pyridazine moiety can be incorporated into polymeric or supramolecular structures to create materials with specific functions. The two nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors or as coordination sites for metal ions, making them valuable building blocks for supramolecular assembly.

Polymeric Architectures: Pyridazine-containing monomers can be synthesized and subsequently polymerized to create novel polymers. For instance, a derivative of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine with a polymerizable group (e.g., a vinyl or acrylic group) could be prepared. Subsequent polymerization would lead to a polymer with pyridazine moieties in the side chains. The properties of such polymers would be influenced by the polar and rigid nature of the pyridazine ring. Research has been conducted on the synthesis of pyridazine-based polymers for applications in materials science. researchgate.net

Supramolecular Architectures: The ability of the pyridazine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an attractive component for the design of supramolecular architectures. By introducing complementary functional groups onto the (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine scaffold, it is possible to direct the self-assembly of these molecules into well-defined supramolecular structures. For example, the introduction of a carboxylic acid group could lead to the formation of hydrogen-bonded dimers or chains. The use of pyridazine-containing ligands for the construction of coordination polymers and metal-organic frameworks is also an active area of research.

Advanced Research Applications and Future Perspectives in 6 Chloro Pyridazin 3 Ylmethyl Methyl Amine Chemistry

Role of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine as a Building Block in Organic Synthesis

(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine is a valuable synthetic intermediate, primarily due to the reactivity of the chloro-substituent on the electron-deficient pyridazine (B1198779) ring. The carbon atoms in the pyridazine ring are activated for nucleophilic substitution, making the chlorine atom at the 6-position an excellent leaving group. liberty.edu This facilitates a wide range of transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

The chlorine atom can be displaced by various nucleophiles, including amines, alcohols, and thiols, in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. researchgate.netresearchgate.net These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space accessible from this building block. For instance, the Suzuki cross-coupling reaction on 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) has been studied to understand the influence of catalysts and bases on the reaction's efficiency. researchgate.net Similarly, 3,6-dichloropyridazine (B152260) is a common starting material for creating a variety of substituted pyridazines through selective mono-substitution. jofamericanscience.orgiau.ir The methyl-amine group at the 3-position can also influence the reactivity of the ring or be used as a point for further derivatization.

Below is a table summarizing potential synthetic transformations for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine.

| Reaction Type | Reagents/Catalyst | Potential Product Class | Significance |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl-pyridazine derivatives | Formation of C-C bonds to create bi-aryl systems. researchgate.net |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 6-Amino-pyridazine derivatives | Formation of C-N bonds for diverse amine products. |

| Nucleophilic Aromatic Substitution (SNAr) | Nu-H (e.g., R-OH, R-SH, R₂NH) | 6-Alkoxy/Thio/Amino-pyridazine derivatives | Direct functionalization with various nucleophiles. jofamericanscience.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 6-Alkynyl-pyridazine derivatives | Introduction of alkyne moieties for further chemistry (e.g., click reactions). |

Potential Applications in Materials Science (e.g., as ligands for metal complexes, components of functional materials)

The pyridazine core is increasingly recognized for its utility in materials science. lifechemicals.com The nitrogen atoms of the pyridazine ring can act as ligands, coordinating with metal ions to form stable complexes with interesting electronic, optical, and catalytic properties. lifechemicals.comresearchgate.net (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine possesses multiple potential coordination sites: the two adjacent nitrogen atoms of the pyridazine ring and the nitrogen atom of the methyl-amine side chain. This allows it to act as a monodentate, bidentate, or even a bridging ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the pyridazine ring. The electron-withdrawing nature of the chlorine atom and the properties of the side chain in (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine would influence the ligand field strength and the redox potential of the metal center. Such pyridazine-based metal complexes have potential applications in:

Organic Light-Emitting Diodes (OLEDs): Pyridazine-based iridium(III) complexes have been investigated for their efficiency in OLEDs, suggesting that materials derived from this scaffold can have valuable photophysical properties. liberty.edu

Functional Materials: Pyridazine derivatives are being explored in the development of smart luminescent materials that respond to external stimuli like acidity. acs.org For example, a D–A type pyridazine derivative was shown to exhibit "turn-on" fluorescence upon exposure to acid. acs.org

Energetic Materials: The pyridazine scaffold has been used as a building block for new energetic materials, where functionalization with nitro and amino groups can lead to compounds with high detonation performance. researchgate.net

| Material Class | Potential Role of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine | Example Application |

|---|---|---|

| Metal Complexes | Acts as a mono- or bidentate ligand via pyridazine and/or amine nitrogens. researchgate.net | Catalysis, luminescent sensors. tandfonline.comacs.org |

| Coordination Polymers/MOFs | Serves as a linker to connect metal nodes in extended networks. | Gas storage, separation. |

| Luminescent Materials | Forms the core of fluorescent probes or emitters in OLEDs. liberty.eduacs.org | Acid sensors, display technology. acs.org |

Exploration as a Chemical Probe for Fundamental Biological Processes (focus on molecular mechanisms)

The pyridazine scaffold is a common feature in many biologically active molecules and approved drugs, highlighting its importance in molecular recognition at protein targets. nih.govnih.gov The unique arrangement of its nitrogen atoms allows for robust hydrogen bonding interactions with amino acid residues in protein active sites, which is a critical factor in drug-target binding. nih.gov

While (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine itself is not a known drug, its structure provides a foundation for the design of chemical probes to investigate biological systems. A chemical probe is a small molecule designed to selectively interact with a specific biological target (like an enzyme or receptor), allowing researchers to study its function in a cellular or organismal context.

Derivatives of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine could be synthesized to:

Target Specific Enzymes: Pyridazine derivatives have been designed as inhibitors of protein kinases such as EGFR (Epidermal Growth Factor Receptor) and cyclin-dependent kinases (CDKs), which are crucial in cancer signaling pathways. nih.gov By modifying the substituents on the pyridazine ring, selectivity for different kinases can be achieved.

Elucidate Binding Interactions: The compound can serve as a scaffold to which reporter groups (e.g., fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers) are attached. These modified probes can be used to visualize the localization of a target protein within a cell, identify binding partners, or map the binding site through photoaffinity labeling.

Modulate Biological Pathways: The dual hydrogen-bond accepting capacity of the pyridazine ring can be exploited to disrupt protein-protein interactions or to stabilize specific protein conformations, thereby modulating their activity and allowing for the study of the downstream consequences. nih.gov For example, some pyridazine derivatives have been investigated as dual inhibitors of COX-1/COX-2 enzymes, which are involved in inflammation. rsc.org

Development of Novel Pyridazine-Based Catalysts for Organic Transformations

The ability of pyridazine derivatives to act as ligands for transition metals extends to the field of catalysis. researchgate.net By coordinating to a metal center, a pyridazine-based ligand can modulate its electronic and steric properties, thereby influencing its catalytic activity, selectivity, and stability. Pyrazine-based PNP pincer ligands have been shown to act as "actor" ligands, where the dearomatization/aromatization of the heterocyclic core is involved in the catalytic cycle, for example, in CO₂ hydrogenation. acs.org

(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine could be utilized to synthesize novel ligands for homogeneous catalysis. The nitrogen atoms of the pyridazine ring and the side-chain amine could chelate a metal ion, forming a stable complex. The electronic effect of the chlorine atom would make the pyridazine ring more π-acidic, which could be beneficial for certain catalytic reactions. Potential applications include:

Cross-Coupling Reactions: Palladium complexes with pyridazine-based ligands could be developed for reactions like Suzuki or Heck couplings, potentially offering different reactivity profiles compared to standard phosphine-based ligands. researchgate.net

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes are widely used in hydrogenation reactions. acs.org A chiral derivative of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine could serve as a ligand for asymmetric hydrogenation, a key transformation in the synthesis of pharmaceuticals.

Oxidation Catalysis: Manganese and copper complexes are known to catalyze a variety of oxidation reactions. Pyridazine-based ligands could be used to stabilize reactive metal-oxo species and control the selectivity of the oxidation.

Integration into Supramolecular Assemblies and Nanoscale Systems

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. The inherent properties of the pyridazine ring—its polarity, high dipole moment, and hydrogen bonding capability—make it an excellent candidate for constructing such assemblies. nih.govresearchgate.net

(6-Chloro-pyridazin-3-ylmethyl)-methyl-amine can be incorporated into:

Self-Assembling Systems: Pyridine-pyridazine oligomers have been shown to self-assemble into helical structures that form supramolecular nanochannels capable of ion transport. rsc.org The specific functional groups on (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine could be used to direct the self-assembly process, leading to the formation of nanotubes, vesicles, or gels with specific functions.

Nanoscale Drug Delivery Systems: Pyridazine derivatives have been formulated into nanoparticles to improve their therapeutic efficacy. nih.gov For example, pyrazolo-pyridazine derivatives have been encapsulated in solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) to enhance their activity against cancer cells. nih.gov In other research, micellar nanoparticles have been proposed as a pH-sensitive delivery system for novel pyridazine-based antivirals. georgiasouthern.edu The physicochemical properties of (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine could make it a candidate for encapsulation into such nanoscale carriers to achieve targeted delivery and controlled release.

Advanced Computational and Data-Driven Approaches for Pyridazine Research

Computational chemistry and data-driven methods are indispensable tools in modern chemical research, enabling the prediction of molecular properties and guiding experimental design. These approaches are widely applied to the study of pyridazine derivatives.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic structure, geometry, and reactivity of pyridazine compounds. mdpi.com Such calculations can predict properties like molecular electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and spectroscopic characteristics, providing insights that are difficult to obtain experimentally. tandfonline.commdpi.com

Molecular Docking and Dynamics: To understand how pyridazine-based molecules interact with biological targets, molecular docking simulations are performed. mdpi.com These simulations predict the preferred binding mode and affinity of a ligand within a protein's active site. rsc.org Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time.

Pharmacophore Modeling and Virtual Screening: Data-driven approaches are used to screen large chemical libraries for new pyridazine derivatives with desired biological activities. Pharmacophore models can be built based on known active compounds, and these models are then used to search for new molecules with similar features.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. jneonatalsurg.com This allows for the early identification of molecules with poor pharmacokinetic profiles, saving time and resources in the drug discovery process.

| Computational Method | Application to Pyridazine Research | Potential Insights for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and spectroscopic properties. mdpi.com | Understanding reaction mechanisms, predicting ligand properties. |

| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., kinases, receptors). mdpi.com | Identifying potential protein targets, guiding lead optimization. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of pyridazine-ligand complexes. nih.gov | Assessing the stability of binding and conformational changes. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. jneonatalsurg.com | Early assessment of drug-likeness and potential liabilities. |

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for (6-Chloro-pyridazin-3-ylmethyl)-methyl-amine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 6-chloropyridazine derivatives with methylamine. Reaction conditions (e.g., temperature, solvent polarity, and pH) are critical for optimizing yield. For example, refluxing in polar aprotic solvents (e.g., DMF) with controlled stoichiometry minimizes side reactions. Structural analogs, such as N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride, are synthesized using similar protocols involving chloro-substituted pyridazines and amine nucleophiles .

Q. Which spectroscopic techniques are used to confirm the molecular structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., methylamine protons at δ ~2.3–2.7 ppm) and chloropyridazine ring carbons (δ ~150–160 ppm). Coupling constants in the pyridazine ring confirm substitution patterns .

- Mass Spectrometry (MS) : Validates molecular weight via m/z peaks corresponding to [M+H]+.

- IR Spectroscopy : Detects N-H stretching (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Q. How do solubility properties influence experimental design for this compound?

- Answer : The compound’s moderate solubility in polar solvents (e.g., methanol, DMSO) necessitates solvent optimization for reactions or biological assays. LogP values (predicted via computational methods like Crippen or Joback) guide solvent selection to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen bonding patterns?

- Methodological Answer :

- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (with R-factor < 5%) provides precise bond lengths/angles. For example, the C-Cl bond length (~1.74 Å) and amine group geometry confirm substitution .

- Hydrogen Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like D (donor)–A (acceptor) chains in the crystal lattice. Software like Mercury or PLATON calculates intermolecular interactions .

Q. What strategies mitigate contradictions in spectroscopic vs. computational data?

- Answer :

- Multi-Technique Validation : Cross-validate NMR chemical shifts with density functional theory (DFT) calculations. For example, B3LYP/6-31G* simulations predict shifts within ±0.2 ppm of experimental values .

- Dynamic NMR : Resolves rotational barriers in methylamine groups under variable-temperature conditions.

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

- Methodological Answer :

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 6-chloropyridazine precursors).

- Catalytic Systems : Palladium catalysts (e.g., Pd/C) enhance amination efficiency.

- pH Control : Maintain basic conditions (pH 8–9) to deprotonate methylamine, improving nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.